molecular formula C11H15N3 B7862905 1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine

1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine

Cat. No.: B7862905
M. Wt: 189.26 g/mol
InChI Key: QQFBWKHCQKMZBX-UHFFFAOYSA-N
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Description

1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological and clinical applications, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine can be synthesized through several methods, including the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzimidazoles.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Its derivatives have been investigated for their antimicrobial and antiviral properties.

  • Medicine: The compound and its derivatives are explored for their potential use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine is similar to other benzimidazole derivatives, such as 2-aminobenzimidazole and 1-methyl-1H-benzo[d]imidazole. it is unique in its structure and potential applications. The presence of the ethylamine group distinguishes it from other benzimidazoles, contributing to its distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • 2-aminobenzimidazole

  • 1-methyl-1H-benzo[d]imidazole

  • 1-ethyl-1H-benzo[d]imidazole

  • 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-12-8(2)11-13-9-6-4-5-7-10(9)14-11/h4-8,12H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFBWKHCQKMZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733954
Record name 1-(1H-Benzimidazol-2-yl)-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937655-04-4
Record name 1-(1H-Benzimidazol-2-yl)-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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